N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-methyl-1H-indol-3-yl)propanamide
Description
Molecular Formula: C₂₅H₂₇N₃O₂
Molecular Weight: 401.51 g/mol
Key Features:
- Core Structure: Combines a 6-methoxy-substituted tetrahydrocarbazole with a 1-methylindole moiety linked via a propanamide bridge.
- Physicochemical Properties: logP: 4.48 (high lipophilicity) Polar Surface Area: 44.6 Ų (moderate permeability) Hydrogen Bond Donors/Acceptors: 2/3 .
Properties
Molecular Formula |
C25H27N3O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C25H27N3O2/c1-28-15-16(18-6-3-4-9-23(18)28)10-13-24(29)26-22-8-5-7-19-20-14-17(30-2)11-12-21(20)27-25(19)22/h3-4,6,9,11-12,14-15,22,27H,5,7-8,10,13H2,1-2H3,(H,26,29) |
InChI Key |
QQPJKLLXIMOLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-methyl-1H-indol-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Moiety: Starting from a suitable precursor, the carbazole ring can be constructed through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the 6-position of the carbazole ring.
Formation of the Indole Moiety: The indole ring can be synthesized separately through Fischer indole synthesis or other methods.
Linking the Moieties: The carbazole and indole moieties are linked via a propanamide chain through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques like crystallization, chromatography, or distillation to purify the final product.
Automation: Implementation of automated systems for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting amides to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Receptors: Modulating receptor activity to produce a biological effect.
Enzyme Inhibition: Inhibiting enzyme activity to alter metabolic pathways.
Signal Transduction: Affecting cellular signaling pathways to induce specific responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Carbazole-Based Analogs
a. N-(6-Fluoro-2,3,4,9-Tetrahydro-1H-Carbazol-1-yl)-3-(1H-Indol-1-yl)Propanamide
- Molecular Formula : C₂₃H₂₂FN₃O
- Molecular Weight : 375.45 g/mol
- Key Differences :
- Substituent : Fluoro vs. methoxy at carbazole 6-position (electron-withdrawing vs. donating).
- Indole Modification : Lacks 1-methyl group, reducing steric hindrance and metabolic stability.
- Impact : Fluorine may enhance binding to hydrophobic pockets but reduce solubility compared to methoxy .
b. N-(6-Methoxy-2,3,4,9-Tetrahydro-1H-Carbazol-1-yl)-4,5,6,7-Tetrahydro-1H-Indazole-3-Carboxamide (Y042-1671)
- Molecular Formula : C₂₁H₂₄N₄O₂
- Molecular Weight : 364.45 g/mol
- Key Differences :
- Linker : Carboxamide replaces propanamide.
- Heterocycle : Tetrahydroindazole instead of methylindole.
- Impact : Lower logP (3.42) and higher polar surface area (67.2 Ų) suggest reduced membrane permeability compared to the target compound .
Indole-Containing Analogs
a. N-(2-(1H-Indol-3-yl)Ethyl)-2-(6-Chloro-9H-Carbazol-2-yl)Propanamide
- Synthesis : DCC-mediated coupling of carbazole and indole derivatives.
- Key Differences :
- Substituent : Chloro at carbazole 6-position (electron-withdrawing).
- Linker : Ethylamide vs. propanamide.
- Impact : Chloro substitution may alter receptor binding affinity compared to methoxy .
b. (E)-N-(2-(1H-Indol-3-ylamino)Vinyl)-3-(1-Methyl-1H-Indol-3-yl)-3-Phenylpropanamide Derivatives
- Key Features: Structure: Vinylamino linker and phenylpropanamide core. Activity: Demonstrated antimicrobial properties.
- Comparison : The target compound’s methylindole and carbazole moieties may offer distinct pharmacokinetic advantages (e.g., metabolic stability) over phenylpropanamide derivatives .
Heterocyclic Hybrids
a. 3-({5-[(2-Amino-1,3-Thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-Arylpropanamides
Structural and Pharmacokinetic Trends
Physicochemical Properties
*Estimated based on structural similarity.
Key Structural Determinants
- Methoxy vs. Halogen Substitution : Methoxy enhances electron density and solubility vs. halogen’s electron-withdrawing effects.
- Methylindole vs. Unsubstituted Indole : Methyl group improves metabolic stability and steric bulk.
- Propanamide Linker : Balances flexibility and rigidity for optimal binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
